molecular formula C16H13NO5 B5587228 4-[4-(ACETYLOXY)BENZAMIDO]BENZOIC ACID

4-[4-(ACETYLOXY)BENZAMIDO]BENZOIC ACID

Cat. No.: B5587228
M. Wt: 299.28 g/mol
InChI Key: HBZFIMUWJHUZLR-UHFFFAOYSA-N
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Description

4-[4-(Acetyloxy)benzamido]benzoic acid is a benzoic acid derivative featuring two key functional groups: an acetyloxy (ester) substituent at the para position of the benzamido group and a benzamido linkage connecting two aromatic rings. Its molecular formula is C₁₆H₁₃NO₆, with a molecular weight of 315.28 g/mol (inferred from structural analogs in ). This compound is structurally distinct due to the combination of an ester and an amide group, which may influence its pharmacokinetic properties, such as hydrolysis rates and metabolic stability. Potential applications include use as a prodrug or in anti-inflammatory therapies, leveraging the acetyloxy group’s hydrolytic susceptibility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(ACETYLOXY)BENZAMIDO]BENZOIC ACID typically involves the acetylation of 4-hydroxybenzoic acid. The process includes the following steps :

    Acetylation: 4-hydroxybenzoic acid is reacted with acetic anhydride in the presence of a catalyst such as concentrated sulfuric acid. The reaction is carried out at a temperature of 50-60°C for about 15 minutes.

    Precipitation: The reaction mixture is then cooled, and water is added to precipitate the product.

    Recrystallization: The crude product is purified by recrystallization from ethanol-water mixture to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(ACETYLOXY)BENZAMIDO]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group.

    Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

4-[4-(ACETYLOXY)BENZAMIDO]BENZOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(ACETYLOXY)BENZAMIDO]BENZOIC ACID involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding hydroxy derivative. This hydroxy derivative can then interact with enzymes or proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-{[4-(Decyloxy)benzoyl]amino}benzoic Acid

  • Structure : Features a decyloxy (10-carbon ether chain) substituent instead of acetyloxy.
  • Molecular Formula: C₂₄H₃₁NO₄ (MW: 397.515 g/mol) .
  • Key Differences: The decyloxy group increases lipophilicity (logP ≈ 6.2 predicted), enhancing membrane permeability but reducing aqueous solubility.
  • Applications : Likely suited for topical formulations due to its lipid-rich solubility .

4-Acetamidobenzoic Acid (Acedoben)

  • Structure : Contains an acetamido (amide) group at the para position.
  • Molecular Formula: C₉H₉NO₃ (MW: 179.17 g/mol) .
  • Key Differences: The amide group is more stable toward hydrolysis than the acetyloxy ester, making it suitable for oral administration. Pharmacological Use: Marketed as Acedoben (INN), an antiviral agent with immunomodulatory effects .
  • Contrast: The target compound’s ester group may act as a prodrug, releasing active metabolites (e.g., 4-aminobenzoic acid) upon hydrolysis.

2-(Acetyloxy)benzoic Acid (Aspirin Analog)

  • Structure : Acetyloxy group in the ortho position (vs. para in the target compound).
  • Molecular Formula : C₉H₈O₄ (MW: 180.16 g/mol) .
  • Key Differences :
    • Positional Isomerism : Ortho-substitution in aspirin enhances COX-1/2 inhibition, whereas para-substitution may alter target specificity.
    • Metabolism : Aspirin’s acetyloxy group is rapidly hydrolyzed to salicylic acid, while the target compound’s para-substitution may delay hydrolysis.

4-[4-(Chloro-3-nitrobenzenesulfonyl)amino]-2-hydroxybenzoic Acid

  • Structure : Incorporates a sulfonamide and nitro group.
  • Molecular Formula : C₁₃H₉ClN₂O₇S (MW: 372.74 g/mol) .
  • Key Differences: The sulfonamide group enhances hydrogen-bonding capacity, improving target binding (e.g., enzyme inhibition).

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight logP* Solubility (mg/mL) pKa
4-[4-(Acetyloxy)benzamido]benzoic acid C₁₆H₁₃NO₆ 315.28 2.5 0.12 (aqueous) 3.1†
4-{[4-(Decyloxy)benzoyl]amino}benzoic acid C₂₄H₃₁NO₄ 397.51 6.2 0.002 (aqueous) 4.8†
4-Acetamidobenzoic acid C₉H₉NO₃ 179.17 1.1 1.5 (aqueous) 2.3†
2-(Acetyloxy)benzoic acid (Aspirin) C₉H₈O₄ 180.16 1.2 3.0 (aqueous) 3.5†

*Predicted using ChemSpider data .
†Estimated based on functional groups.

Research Findings and Mechanistic Insights

  • Hydrolysis Kinetics: The acetyloxy group in the target compound is susceptible to esterase-mediated hydrolysis, releasing 4-aminobenzoic acid and acetic acid. This contrasts with the stable decyloxy ether () and acetamido amide () .
  • Toxicity : Esters like 2-(acetyloxy)benzoic acid derivatives () show dose-dependent toxicity (e.g., TDLo = 93 mg/kg in rats), suggesting the need for controlled release in the target compound .
  • Structure-Activity Relationship (SAR) :
    • Para-substitution enhances metabolic stability compared to ortho-substituted aspirin .
    • Amide vs. Ester : Amides (e.g., Acedoben) exhibit longer half-lives but require enzymatic cleavage for activation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-[4-(acetyloxy)benzamido]benzoic acid, and how are reaction conditions optimized?

The compound is typically synthesized via a multi-step process involving:

  • Acylation : Reacting 4-aminobenzoic acid with 4-acetoxybenzoyl chloride in anhydrous conditions (e.g., DMF as a solvent, triethylamine as a base) to form the amide bond.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product. Reaction optimization includes controlling temperature (0–25°C to minimize side reactions) and stoichiometric ratios (1:1.2 molar excess of acyl chloride). Purity (>98%) is confirmed via HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • NMR :

  • ¹H NMR : Aromatic protons (δ 7.8–8.2 ppm for benzoic acid and benzamido groups), acetyl methyl signal (δ 2.1–2.3 ppm).
  • ¹³C NMR : Carbonyl carbons (amide: ~167 ppm, acetyl: ~170 ppm).
    • FT-IR : Amide C=O stretch (~1650 cm⁻¹), carboxylic acid O-H stretch (2500–3300 cm⁻¹).
    • Mass Spectrometry : Molecular ion peak ([M+H]⁺) matched to theoretical molecular weight (C₁₆H₁₃NO₅: 299.08 g/mol) .

Q. How does the compound’s stability vary under different storage conditions?

  • Short-term : Stable at 4°C in anhydrous solvents (e.g., DMSO) for ≤72 hours.
  • Long-term : Store as a lyophilized powder at -20°C under inert gas (argon) to prevent hydrolysis of the acetyloxy group. Avoid exposure to moisture or basic conditions, which degrade the amide bond .

Q. What are the primary biological screening assays used to evaluate its activity?

  • Enzyme Inhibition : Dose-response curves (IC₅₀) using fluorogenic substrates for target enzymes (e.g., serine proteases).
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations.
  • Solubility : Kinetic solubility assay in PBS (pH 7.4) to guide in vivo testing .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or reduction reactions?

  • Reduction : Sodium borohydride selectively reduces the amide carbonyl to a secondary amine under acidic conditions (e.g., HCl/THF), while the acetyloxy group remains intact.
  • Substitution : The benzamido group’s electron-withdrawing nature activates the aromatic ring for electrophilic substitution (e.g., nitration at the meta position). Kinetic studies (UV-Vis monitoring) reveal second-order dependence on nitrating agent concentration .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Case Example : Discrepancies in ¹H NMR integration ratios may arise from rotameric forms of the amide bond. Solutions:

  • Variable-temperature NMR (25–60°C) to coalesce split peaks.
  • 2D-COSY to confirm coupling patterns.
  • DFT calculations (e.g., Gaussian) to model preferred conformers .

Q. What strategies optimize yield and purity in scaled-up synthesis?

  • Process Optimization :

  • Switch from batch to flow chemistry for acylation (improves heat transfer).
  • Use scavenger resins (e.g., polymer-bound TEA) to remove excess acyl chloride.
    • Analytical QC : In-line PAT (Process Analytical Technology) tools (e.g., ReactIR) monitor reaction progression in real time .

Q. How does the compound interact with enzymes in molecular docking studies?

  • Protocol :

Prepare protein structure (PDB: e.g., trypsin 1UTS) via molecular dynamics (AMBER).

Dock the compound using AutoDock Vina (flexible ligand, rigid receptor).

Validate binding poses with MM-GBSA free-energy calculations.

  • Key Interactions : Hydrogen bonding between the amide carbonyl and catalytic Ser195 residue, π-π stacking with His57 .

Q. What pharmacokinetic parameters are critical for in vivo studies?

  • ADME Profile :

  • Absorption : LogP ~1.8 (moderate permeability; Caco-2 assay).
  • Metabolism : Cytochrome P450 (CYP3A4) mediates acetyloxy hydrolysis.
  • Excretion : Renal clearance (t₁/₂ = 2.3 hours in murine models).
    • Formulation : Nanoemulsion delivery improves oral bioavailability by 40% .

Q. How can computational modeling predict its reactivity in novel reaction environments?

  • Methods :
  • DFT : Calculate Fukui indices to identify electrophilic/nucleophilic sites.
  • MD Simulations : Solvent effects (e.g., water vs. DMSO) on transition states.
  • Applications : Predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Properties

IUPAC Name

4-[(4-acetyloxybenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c1-10(18)22-14-8-4-11(5-9-14)15(19)17-13-6-2-12(3-7-13)16(20)21/h2-9H,1H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZFIMUWJHUZLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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